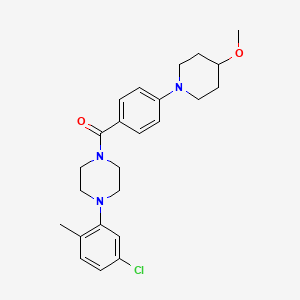![molecular formula C21H30N4O4 B2492784 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide CAS No. 896335-18-5](/img/structure/B2492784.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of benzimidazole derivatives through reactions such as reductive amination, coupling reactions, and cyclization. For instance, the synthesis of N1-(2'-pyridyl)-N4-(3,4-dimethoxyphenyl-ethyl)-2-methylpiperazine demonstrates the complexity and specificity required in synthesizing compounds within this class, highlighting the importance of precise chemical reactions to achieve the desired product (Cignarella, Loriga, & Paglietti, 1979).
Molecular Structure Analysis
The molecular structure of compounds similar to "N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide" is determined using techniques such as X-ray crystallography. These analyses provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's potential interactions with biological targets. For example, the crystal structure analysis of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole illustrates the planarity of the benzimidazole ring system and the specific geometry of the piperazine ring, which are key factors in the compound's biological activity (Özbey, Kuş, & Göker, 2001).
Chemical Reactions and Properties
Compounds in this category undergo a variety of chemical reactions, including cycloadditions, which are pivotal in extending the chemical framework and introducing functional groups that modulate biological activity. The regio- and stereoselective cycloadditions of related compounds to methyl methacrylate, for example, showcase the complexity of reactions employed to achieve structural diversity and specificity (Novak et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity of Piperazine Derivatives
Piperazine derivatives are known for their diverse biological activities, including antimicrobial and antipsychotic properties. The synthesis and evaluation of various piperazine compounds have led to the discovery of new drugs with potential applications in treating bacterial infections and psychiatric disorders. The structural analysis and biological evaluation of these compounds provide a foundation for understanding how modifications to the piperazine core can influence biological activity, which could be relevant for developing new therapeutic agents based on the compound of interest.
Antimicrobial and Antipsychotic Potential : Research on piperazine derivatives, such as those by Özbey et al. (2001) and Kohara et al. (2002), have shown the potential of these compounds in antimicrobial and antipsychotic applications. Such studies highlight the importance of the piperazine moiety in contributing to the biological activity of these molecules.
Neurochemical Studies : Piperazine derivatives have also been studied for their neurochemical properties, offering insights into their potential as central nervous system agents. The work by Liégeois et al. (1994) demonstrates how structural modifications to piperazine derivatives can influence their affinity for neurotransmitter receptors, suggesting possible applications in developing new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-24-8-10-25(11-9-24)17(15-6-7-18-19(12-15)29-14-28-18)13-22-20(26)21(27)23-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLUGVQKTXAVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)
![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)


